2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide
Description
This compound features a 1H-indole core substituted at the 1-position with a 4-bromophenylmethyl group and at the 3-position with a sulfanyl-acetamide moiety linked to a cyclopentyl group. The cyclopentyl acetamide tail contributes steric bulk, which could influence receptor binding or selectivity .
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXFESXDLNEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Synthesis via Fischer Indole Synthesis
The Fischer indolization remains a cornerstone for indole preparation. For this molecule, phenylhydrazine and a ketone precursor (e.g., 3-thiol-propanone) undergo acid-catalyzed cyclization (Equation 1):
$$
\text{Phenylhydrazine} + \text{RCOCH}2\text{SH} \xrightarrow{\text{H}^+} \text{3-Sulfanylindole} + \text{H}2\text{O}
$$
Conditions :
N1-Alkylation with 4-Bromobenzyl Bromide
The indole nitrogen is alkylated using 4-bromobenzyl bromide under basic conditions to prevent protonation of the indole (Equation 2):
$$
\text{3-Sulfanylindole} + \text{BrCH}2\text{C}6\text{H}_4\text{Br} \xrightarrow{\text{Base}} \text{1-(4-Bromobenzyl)-3-sulfanylindole}
$$
Optimization Notes :
Thioether Formation at C3
The sulfanyl group is introduced via nucleophilic displacement or oxidative coupling. A thiol-ene reaction between 3-bromoindole and a thiolate anion is effective (Equation 3):
$$
\text{1-(4-Bromobenzyl)-3-bromoindole} + \text{NaSH} \rightarrow \text{1-(4-Bromobenzyl)-3-sulfanylindole} + \text{NaBr}
$$
Conditions :
Acetamide Sidechain Installation
The final step involves coupling the sulfanyl-indole intermediate with cyclopentylamine using a carbodiimide coupling agent (Equation 4):
$$
\text{1-(4-Bromobenzyl)-3-sulfanylindole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCC}} \text{2-({1-[(4-Bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide}
$$
Key Parameters :
- Coupling Agent : Dicyclohexylcarbodiimide (DCC) or EDCI
- Solvent : Dichloromethane (DCM) at 0–5°C
- Yield : 65–75%
Industrial-Scale Optimization and Process Chemistry
Catalytic Efficiency Enhancements
Transitioning from laboratory to industrial synthesis necessitates optimizing atom economy and reducing waste. Key advancements include:
Green Chemistry Metrics
Table 1 compares traditional vs. optimized methods using green chemistry principles:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time (h) | 12 | 6 |
| Solvent Volume (L/kg) | 50 | 20 |
| E-Factor | 35 | 12 |
| PMI (Process Mass Intensity) | 60 | 25 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, indole H4), 7.45 (d, J = 8.4 Hz, 2H, bromophenyl), 4.95 (s, 2H, N-CH₂), 3.70 (m, 1H, cyclopentyl), 2.90 (s, 2H, S-CH₂).
- LC-MS : m/z 443.4 [M+H]⁺, confirming molecular weight.
Purity Assessments
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
- XRD : Crystalline form characterized by monoclinic symmetry (space group P2₁/c).
Comparative Evaluation of Alternative Routes
Radical-Mediated Thiolation
Photoredox catalysis using eosin Y and visible light enables direct C–H sulfenylation of indoles, bypassing halogenation steps (Equation 5):
$$
\text{Indole} + \text{RSH} \xrightarrow{\text{Visible Light}} \text{3-Sulfanylindole}
$$
Advantages :
Enzymatic Amidation
Lipase-catalyzed amidation in ionic liquids offers an eco-friendly alternative to carbodiimide coupling:
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : [BMIM][BF₄]
- Yield : 60–70%
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether and cyclopentylacetamide groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and inferred pharmacological differences between the target compound and analogs:
Key Observations:
Linker Chemistry: Sulfanyl (thioether) linkers (target compound) are less polar than sulfonyl groups (), balancing metabolic stability and permeability. Sulfinamide (McPT) introduces chirality, which could complicate synthesis or enantiomer activity .
Acetamide Tail Variations: Cyclopentyl (target) vs. quinolin-6-yl (): The cyclopentyl group provides steric hindrance without aromaticity, possibly reducing off-target interactions. Quinoline’s planar structure may enhance DNA intercalation risks .
Research Implications
- Structure-Activity Relationships (SAR) : The bromophenyl and sulfanyl groups in the target compound suggest optimization for lipophilicity and moderate metabolic stability. Comparatively, sulfonyl analogs () may suit applications requiring prolonged half-lives .
- Synthetic Challenges : The cyclopentyl acetamide moiety requires precise stereochemical control during synthesis, as seen in similar compounds (e.g., azepanyl derivatives in ) .
Biological Activity
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising an indole moiety, a sulfanyl group, and a cyclopentylacetamide component, which may contribute to its therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H24BrN3OS, with a molecular weight of approximately 450.49 g/mol. The unique combination of functional groups in this compound suggests diverse interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis.
- Antimicrobial Effects : Compounds containing sulfanyl and indole moieties show promise against various bacterial and fungal strains.
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring; thioacetamide | Anticancer activity |
| N-(thiazol-2-yl)benzene sulfonamide | Thiazole; sulfonamide | Anticonvulsant properties |
| Indole-based derivatives | Indole core; various substitutions | Antimicrobial effects |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The indole moiety may interact with specific kinases or proteases, modulating their activity.
- Receptor Binding : The compound could bind to various receptors, influencing signaling pathways related to cancer and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, which can play a role in cellular stress responses.
Conclusion and Future Directions
The compound this compound holds promise for further exploration in medicinal chemistry due to its unique structural characteristics and potential biological activities. Future research should focus on:
- Detailed pharmacological studies to elucidate specific mechanisms of action.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Development of analogs to optimize biological activity and reduce toxicity.
Q & A
Q. Data Interpretation Tips :
- Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .
- Cross-validate purity via melting point analysis and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced: How can reaction yields for sulfanyl group introduction be optimized, and what are common pitfalls?
Methodological Answer:
Optimization Strategies :
- Solvent Selection : Use DMF for higher nucleophilicity of thiolate ions.
- Base Choice : Replace NaH with milder bases (e.g., K₂CO₃) to minimize indole ring decomposition .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.
Q. Common Pitfalls :
- Over-Oxidation : Trace oxygen converts sulfanyl to sulfone; use degassed solvents and N₂ atmosphere .
- Byproduct Formation : Monitor via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., IC₅₀ variability in kinase inhibition assays)?
Methodological Answer:
Steps to Address Variability :
Assay Validation :
- Use standardized kinase assay protocols (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
- Confirm compound stability in assay buffers via LC-MS .
Purity Reassessment :
- Repurify the compound if impurities >2% are detected via HPLC .
Cellular Context :
- Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .
Case Study : A 10-fold IC₅₀ difference between studies was traced to DMSO concentration variations (use ≤0.1% v/v) .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Key interactions: sulfanyl with Ser86, bromophenyl with hydrophobic pockets .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
QSAR Modeling :
- Train models using IC₅₀ data from analogs with modified substituents (e.g., chloro vs. bromophenyl) to predict activity trends .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
Key Structural Modifications :
- Bromophenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding affinity .
- Cyclopentyl Acetamide : Substitute with bulkier groups (e.g., adamantyl) to improve metabolic stability .
- Sulfanyl Linker : Replace with sulfone to assess impact on solubility vs. activity .
Q. Experimental Workflow :
Synthesize analogs via parallel synthesis.
Test in enzymatic and cellular assays.
Correlate structural changes with activity using 3D-QSAR (e.g., CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
